molecular formula C20H25N5O2 B2830314 7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione CAS No. 573697-62-8

7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione

Cat. No. B2830314
CAS RN: 573697-62-8
M. Wt: 367.453
InChI Key: ZGDQCHLCNCRDEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It has been widely studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and cancer.

Mechanism of Action

7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione 58261 acts as a selective antagonist of the adenosine A2A receptor, which is primarily expressed in the brain, but also in other tissues such as the heart and immune cells. Adenosine A2A receptor activation has been implicated in various physiological processes such as neurotransmission, inflammation, and cell proliferation. By blocking the adenosine A2A receptor, 7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione 58261 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione 58261 has been shown to have various biochemical and physiological effects. In the brain, it can modulate neurotransmitter release, reduce inflammation, and promote neuroprotection. In the heart, it can reduce ischemia-reperfusion injury and improve cardiac function. In immune cells, it can modulate cytokine production and reduce inflammation.

Advantages and Limitations for Lab Experiments

7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione 58261 has several advantages for lab experiments. It is a selective adenosine A2A receptor antagonist, which allows for specific modulation of this receptor without affecting other receptors. It is also relatively stable and easy to synthesize. However, 7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione 58261 has some limitations, such as its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione 58261. One potential direction is to further explore its therapeutic potential in neurological diseases such as Alzheimer's disease and multiple sclerosis. Another direction is to investigate its potential as a modulator of immune responses in autoimmune diseases. Additionally, the development of more potent and selective adenosine A2A receptor antagonists could lead to improved therapeutic options for various diseases.

Synthesis Methods

The synthesis of 7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione 58261 involves several steps, including the condensation of 3-methyl-1-piperidinamine with 7-benzyl-3,7-dihydro-purine-2,6-dione, followed by the alkylation of the resulting intermediate with 1,3-dimethyl-8-bromo-purine-2,6-dione. The final step involves the deprotection of the benzyl group using hydrogenation.

Scientific Research Applications

7-Benzyl-1,3-dimethyl-8-(3-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, it has been shown to have neuroprotective effects by reducing the degeneration of dopaminergic neurons. In Huntington's disease, it has been shown to improve motor function and reduce the accumulation of mutant huntingtin protein. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

7-benzyl-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-8-7-11-24(12-14)19-21-17-16(18(26)23(3)20(27)22(17)2)25(19)13-15-9-5-4-6-10-15/h4-6,9-10,14H,7-8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDQCHLCNCRDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione

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